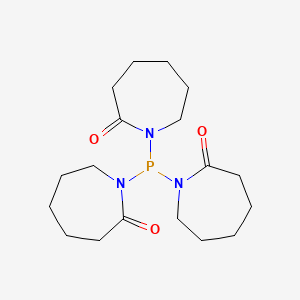
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester is an organic compound with a complex structure It is a derivative of cyclopentene, featuring two carboxylic acid ester groups and two methyl groups attached to the cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester typically involves the alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . This method allows for the formation of the cyclopentene ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further reactions. The cyclopentene ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 3,4-dimethyl-3-cyclopentene-1,1-dicarboxylate
- Methyl 3-cyclopentenecarboxylate
- Ethyl cyclopent-3-ene-1-carboxylate
Uniqueness
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester is unique due to its specific substitution pattern on the cyclopentene ring. The presence of two methyl groups and two ester groups provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
126571-17-3 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
dimethyl 3,4-dimethylcyclopent-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-7-5-11(6-8(7)2,9(12)14-3)10(13)15-4/h5-6H2,1-4H3 |
Clave InChI |
GRAUQVMFYONZDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC(C1)(C(=O)OC)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


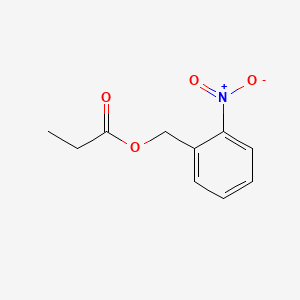
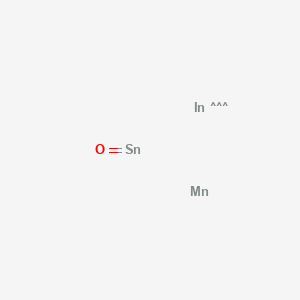
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
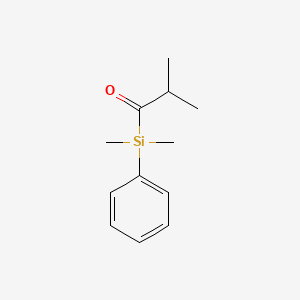
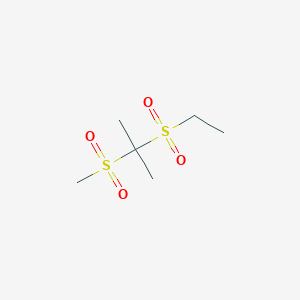
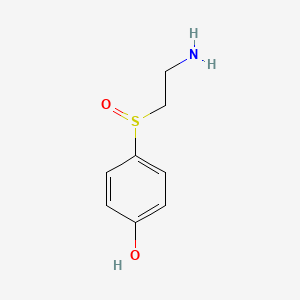



![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)


